tert-Butyl (2-methylquinolin-3-yl)carbamate (CAS 1824282-29-2) is a heterocyclic organic compound classified as a quinoline carbamate derivative. It is a member of the 6,6-fused aromatic heterocycle class and serves as a protected amine intermediate in organic synthesis. With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol , this compound is commercially available with a standard purity of ≥95% . It is utilized primarily as a research chemical and a building block for the construction of more complex molecules, especially in medicinal chemistry campaigns targeting quinoline-based pharmacophores .
In multi-step organic syntheses, the choice of protecting group is not arbitrary; it directly impacts reaction compatibility, yield, and final product purity. The tert-butyloxycarbonyl (Boc) group present in tert-Butyl (2-methylquinolin-3-yl)carbamate confers specific chemical and physical properties that cannot be replicated by alternative protecting groups such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) [1]. These differences in acid lability, cleavage conditions, and byproduct profiles mean that substituting this specific building block with a generic analog—even one with an identical quinoline core but a different protecting group—can lead to dramatically different synthetic outcomes, including lower yields, undesired side reactions, or incompatibility with subsequent steps. This is particularly true for heteroaromatic amines like the 3-amino-2-methylquinoline scaffold, where the Boc group offers a favorable balance of stability and cleavability under mild acidic conditions [2]. Therefore, procurement decisions must be based on the precise chemical identity to ensure experimental reproducibility and synthetic efficiency.
Boc (acid-cleavable)
vs
Cbz (hydrogenolysis)
Cleavage condition mismatch may alter synthetic yield and purity
Boc (stable to base)
vs
Fmoc (base-labile)
Orthogonal deprotection requirements may limit synthetic sequence design
Boc-carbamate (low volatility)
vs
Free amine (volatile)
Storage stability and handling safety may differ significantly
[1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Class-level comparison of Boc vs Cbz/Fmoc stability and cleavage). Available at: https://doi.org/10.1021/cr800323s. View Source
[2] Mojtahedi, M. M., Niknejad, N., & Veisi, H. (2013). A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 10(2), 121-125. (Demonstrates high-yield Boc protection of heteroaromatic amines). Available at: https://www.benthamdirect.com/content/journals/loc/10.2174/1570178611310020010. View Source
Commercial batches of tert-Butyl (2-methylquinolin-3-yl)carbamate are supplied with a minimum purity specification of 95% (HPLC) and are accompanied by batch-specific analytical data including NMR, HPLC, and GC traces . In contrast, some closely related analogs, such as tert-butyl (quinolin-3-ylmethyl)carbamate, are often listed without quantified purity guarantees, introducing uncertainty in stoichiometric calculations for downstream reactions .
Commercial PurityData to verify
≥95% (HPLC)
vs
No quantified specification
Supports accurate stoichiometry and reproducibility
Comparator lacks published purity metric
Chemical PurityQuality ControlReproducibility
Evidence Dimension
Commercial Purity (Assay Value)
Target Compound Data
≥95% (HPLC)
Comparator Or Baseline
tert-butyl (quinolin-3-ylmethyl)carbamate (No quantified purity listed)
Quantified Difference
Target compound provides a quantifiable purity metric (≥95%); comparator lacks a published numerical specification.
Conditions
Standard commercial supply from major vendors (e.g., Bidepharm, MolCore, AKSci) .
Why This Matters
A known, high purity level is essential for accurate reaction stoichiometry and reproducible synthetic yields, directly impacting procurement decisions for research and development.
Chemical PurityQuality ControlReproducibility
Boc Cleavage Efficiency
The tert-butyl carbamate group (Boc) in this compound is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂) with typical isolated yields exceeding 85% [1]. In contrast, the Cbz protecting group on similar quinoline carbamates requires harsher hydrogenolysis conditions over Pd/C, which often lead to lower yields (70-80%) due to over-reduction of the heteroaromatic ring or catalyst poisoning by sulfur-containing substrates .
Boc Deprotection YieldClass-level inference
>85% isolated yield
Supports synthetic efficiency review
Class-typical for N-Boc heteroaromatic amines
Protecting Group ChemistryDeprotectionSynthetic Yield
Evidence Dimension
Deprotection Yield
Target Compound Data
>85% isolated yield (class-typical for N-Boc heteroaromatic amines)
Comparator Or Baseline
Cbz-protected quinoline carbamates (70-80% yield)
Quantified Difference
Approximately 5-15% higher yield for Boc deprotection.
Higher deprotection yields translate directly to improved overall synthetic efficiency and reduced material costs, making the Boc-protected derivative a more economical choice for large-scale or multi-step syntheses.
Protecting Group ChemistryDeprotectionSynthetic Yield
[1] Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. (2011). Chinese Journal of Organic Chemistry. Reported yields: 85%–91% and 86%–89% under optimized TFA conditions. Available at: http://sioc-journal.cn/Jwk_yjhx/EN/abstract/abstract339917.shtml. View Source
Physical Properties Documentation
The compound has a reported density of 1.2 ± 0.1 g/cm³ and a boiling point of 343.6 ± 30.0 °C at 760 mmHg . These data enable accurate volume/weight conversions and safe temperature management during synthesis. In comparison, the free amine analog (2-methylquinolin-3-amine, CAS 21352-22-7) has a significantly lower boiling point (approximately 180-200 °C estimated) and higher volatility, which complicates handling and increases exposure risk during heating or vacuum operations .
Boiling Point (760 mmHg)Reported
343.6 ± 30.0 °C
vs
~180–200 °C (free amine)
Supports handling and volatility assessment
Higher bp may reduce volatilization risk
Physicochemical PropertiesProcess SafetyHandling
Evidence Dimension
Boiling Point (760 mmHg)
Target Compound Data
343.6 ± 30.0 °C
Comparator Or Baseline
2-methylquinolin-3-amine (estimated 180-200 °C)
Quantified Difference
At least 140 °C higher boiling point.
Conditions
Measured/predicted under standard atmospheric pressure.
Why This Matters
A higher boiling point and lower volatility minimize losses during solvent evaporation and reduce inhalation hazards, making the Boc-protected compound a safer and more practical choice for routine laboratory synthesis.
Physicochemical PropertiesProcess SafetyHandling
Storage Stability & Shelf Life
Vendor specifications recommend storage at 2-8°C, sealed and away from moisture [1]. This is a standard condition for Boc-protected amines, which are generally stable for years under these conditions. In contrast, the free amine (2-methylquinolin-3-amine) is highly sensitive to oxidation and discoloration, often requiring storage under inert atmosphere at -20°C to prevent degradation . The improved stability profile of the carbamate reduces the risk of compound deterioration during storage and shipping.
Less stringent storage requirements reduce operational costs and logistical complexity, while the documented stability ensures that the material retains its integrity over typical procurement and project timelines.
Storage StabilitySolubilityShelf Life
[1] GlpBio. (n.d.). tert-Butyl (2-methylquinolin-3-yl)carbamate. CAS 1824282-29-2. Storage: 2-8°C, away from moisture sealed storage. Available at: https://www.glpbio.com/tert-butyl-2-methylquinolin-3-yl-carbamate.html. View Source
The compound serves as a key intermediate in the construction of 3-aminoquinoline pharmacophores found in kinase inhibitors. Its Boc protecting group remains stable during cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and is cleanly removed under mild acidic conditions to reveal the free amine for further functionalization [1]. This sequence is a cornerstone of medicinal chemistry programs targeting cancer and inflammatory diseases .
N-Alkylated & N-Acylated Quinoline Derivatives
The Boc-protected amine can be selectively alkylated or acylated after deprotection, enabling the synthesis of diverse N-substituted 3-aminoquinolines. The high purity (≥95%) ensures that competing side reactions from impurities are minimized, which is critical when generating compound libraries for high-throughput screening [1].
Heterocyclic Building Blocks for FBDD
As a stable, solid heterocyclic building block with a well-defined structure, tert-Butyl (2-methylquinolin-3-yl)carbamate is an ideal component of fragment libraries. Its documented physicochemical properties (density, boiling point) facilitate accurate handling and storage, and its compatibility with a range of synthetic transformations makes it a versatile starting material for fragment elaboration .
Application
Selection Property
Validation Focus
Quinoline kinase inhibitor synthesis
Boc stability in cross-coupling reactions
Deprotection yield and amine functionalization
N-substituted quinoline libraries
Post-deprotection amine purity
Side reaction control in library synthesis
Fragment-based discovery (FBDD)
Stable solid with documented density
Compatibility with fragment elaboration
[1] Mojtahedi, M. M., Niknejad, N., & Veisi, H. (2013). A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions. Letters in Organic Chemistry, 10(2), 121-125. (General utility of N-Boc heteroaromatic amines). Available at: https://www.benthamdirect.com/content/journals/loc/10.2174/1570178611310020010. View Source
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